An In-Depth Technical Guide to Amino-PEG11-acid for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Amino-PEG11-acid for Researchers and Drug Development Professionals
Introduction: Amino-PEG11-acid is a heterobifunctional linker molecule that has garnered significant interest in the fields of bioconjugation and drug development. Its structure, featuring a primary amine at one end and a carboxylic acid at the other, connected by an eleven-unit polyethylene (B3416737) glycol (PEG) chain, provides a versatile platform for covalently linking different molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Data
Amino-PEG11-acid's utility is rooted in its defined chemical structure and physicochemical properties. The PEG linker enhances aqueous solubility, reduces aggregation of conjugated molecules, and can minimize immunogenicity.
| Property | Value | Source |
| Chemical Formula | C25H51NO13 | [1] |
| Molecular Weight | 573.67 g/mol | [1] |
| CAS Number | 1616426-12-0 | [1][2][3] |
| Appearance | White solid to colorless liquid | [4] |
| Solubility | Soluble in water, DMSO, and DMF | [5] |
Note: The properties of the closely related Amino-PEG11-amine (CAS: 479200-82-3) are often cited, with a molecular weight of 544.68 g/mol and formula C24H52N2O11.[4][5][6][7][8][9][10]
Synthesis of Heterobifunctional PEGs
The synthesis of heterobifunctional PEGs, such as Amino-PEG11-acid, typically involves a multi-step process starting from a symmetrical PEG diol. A general approach is outlined below:
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Monoprotection: One hydroxyl group of the PEG diol is protected with a suitable protecting group to allow for selective modification of the other end.
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Activation and Functionalization of the Free Hydroxyl: The unprotected hydroxyl group is activated, often by conversion to a better leaving group like a tosylate or mesylate. This is followed by nucleophilic substitution to introduce one of the desired functional groups (e.g., an azide (B81097) as a precursor to the amine).
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Deprotection and Functionalization of the Second Terminus: The protecting group on the first hydroxyl is removed, and this end is then functionalized to introduce the second desired group (e.g., oxidation to a carboxylic acid).
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Final Deprotection/Conversion: If necessary, any remaining protecting groups are removed, or precursor functional groups (like azide) are converted to the final desired functionality (amine).
A versatile route for synthesizing heterobifunctional PEGs involves the selective monotosylation of a linear, symmetrical PEG as a key step. The tosyl group can then be displaced by various nucleophiles to introduce functionalities like an azide, which can subsequently be reduced to an amine. The other hydroxyl end can be modified to introduce the carboxylic acid.
Experimental Protocols
The dual functionality of Amino-PEG11-acid allows for a variety of conjugation strategies. The following are representative protocols for the utilization of its amine and carboxylic acid moieties.
Protocol 1: Amine-Reactive Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid end of Amino-PEG11-acid to a primary amine-containing molecule, such as a protein.
Materials:
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Amino-PEG11-acid
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Molecule with primary amines (e.g., protein)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, pH 5.0-6.0
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Conjugation Buffer: 1X PBS, pH 7.2-7.5
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
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Desalting column
Procedure:
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Activation of Amino-PEG11-acid:
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Dissolve Amino-PEG11-acid in Activation Buffer.
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Add a 2-5 fold molar excess of EDC and NHS to the Amino-PEG11-acid solution.
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Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group by forming an NHS ester.
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Conjugation to the Target Molecule:
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Dissolve the amine-containing molecule in Conjugation Buffer.
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Immediately add the activated Amino-PEG11-acid solution to the target molecule solution. The final pH of the reaction mixture should be between 7.2 and 7.5.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching the Reaction:
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Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
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Incubate for 15 minutes at room temperature.
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Purification:
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Remove excess Amino-PEG11-acid and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
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Protocol 2: Carboxyl-Reactive Conjugation via Amine End
This protocol outlines the conjugation of the amine end of Amino-PEG11-acid to a molecule containing an activated carboxylic acid, such as an NHS ester.
Materials:
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Amino-PEG11-acid
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Molecule with an activated carboxyl group (e.g., NHS ester)
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Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0 (Do not use buffers containing primary amines like Tris)
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Quenching Solution: 1 M Tris-HCl, pH 8.0
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Desalting column
Procedure:
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Conjugation Reaction:
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Dissolve the molecule with the activated carboxyl group in a suitable solvent (e.g., DMSO or DMF).
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Dissolve Amino-PEG11-acid in the Reaction Buffer.
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Add the activated carboxyl molecule solution to the Amino-PEG11-acid solution. The molar ratio will depend on the desired degree of labeling.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching the Reaction (Optional):
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If there is an excess of the activated carboxyl molecule, the reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.
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Purification:
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Purify the conjugate using a desalting column or other chromatographic methods to remove unreacted starting materials and byproducts.
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Application in PROTAC Development
A major application of Amino-PEG11-acid is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][11] The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[]
The length and flexibility of the PEG linker are crucial for optimal PROTAC activity, and different target-E3 ligase pairs often require linkers of different lengths for maximal degradation. PEG linkers, such as the 11-unit chain in Amino-PEG11-acid, offer good water solubility and biocompatibility to the resulting PROTAC molecule.
PROTAC Mechanism and the Role of the Linker
The general mechanism of action for a PROTAC is a catalytic cycle that involves the following steps:
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The PROTAC, with its two distinct ligands connected by a linker, simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase.
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This binding event forms a ternary complex (POI-PROTAC-E3 ligase). The linker's role is to bridge the two proteins in a productive orientation.
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Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.
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The POI is polyubiquitinated, marking it for degradation.
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The polyubiquitinated POI is recognized and degraded by the 26S proteasome.
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The PROTAC is then released and can bind to another POI and E3 ligase, continuing the degradation cycle.
Caption: The catalytic cycle of a PROTAC, where the linker facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.
Example: Targeting BRD4 in Cancer
Bromodomain-containing protein 4 (BRD4) is a transcriptional coactivator that plays a key role in the expression of oncogenes such as c-Myc. PROTACs have been developed to target BRD4 for degradation, offering a promising therapeutic strategy for various cancers. While specific studies may optimize linker length, a PEG-based linker like that in Amino-PEG11-acid can be used to connect a BRD4 inhibitor (like JQ1) to a ligand for an E3 ligase (such as the von Hippel-Lindau E3 ligase, VHL).
The resulting PROTAC would then induce the degradation of BRD4, leading to the downregulation of c-Myc and subsequent inhibition of cancer cell proliferation.
Caption: A simplified diagram of the BRD4 signaling pathway and its inhibition by a BRD4-targeting PROTAC, which leads to the degradation of BRD4 and suppression of downstream oncogenic signaling.
Conclusion
Amino-PEG11-acid is a valuable tool for researchers and drug development professionals. Its well-defined structure, with a flexible and hydrophilic PEG spacer and reactive amine and carboxylic acid termini, makes it highly suitable for a range of bioconjugation applications. Its use as a linker in PROTACs is particularly noteworthy, as it enables the development of novel therapeutics that can target and degrade disease-causing proteins. The information and protocols provided in this guide serve as a comprehensive resource for the effective utilization of Amino-PEG11-acid in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 1616426-12-0|H2n-peg11-ch2ch2cooh|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Amino-PEG11-amine, 479200-82-3 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Amino-PEG1-acid, CAS 144942-89-2,Formula C5H11NO3 | AxisPharm [axispharm.com]
- 8. medkoo.com [medkoo.com]
- 9. Amino-PEG11-Amine | C24H52N2O11 | CID 77078167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. medchemexpress.com [medchemexpress.com]
